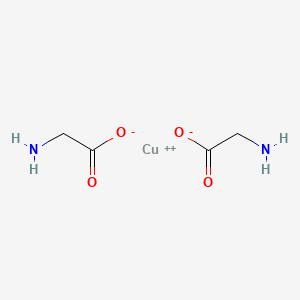
1-Propanone, 1-(4-chlorophenyl)-3-hydroxy-
Vue d'ensemble
Description
1-Propanone, 1-(4-chlorophenyl)-3-hydroxy- is an organic compound with the molecular formula C9H9ClO. It is also known by other names such as 4’-Chloropropiophenone and p-Chloropropiophenone . This compound is characterized by the presence of a chlorophenyl group attached to a propanone backbone, making it a significant molecule in various chemical and industrial applications.
Méthodes De Préparation
The synthesis of 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy- can be achieved through several methods. One common synthetic route involves the use of α-alkoxy p-chlorobenzyl phosphonate and cyclopropyl methyl ketone as starting materials. These reactants undergo a Horner-Wadsworth-Emmons reaction in the presence of a base and an organic solvent to form an alkoxy propylene derivative. This derivative is then hydrolyzed under acidic conditions to yield 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone . The process is noted for its simplicity, safety, and economic feasibility, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
1-Propanone, 1-(4-chlorophenyl)-3-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Propanone, 1-(4-chlorophenyl)-3-hydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins, leading to changes in their activity and function .
Comparaison Avec Des Composés Similaires
1-Propanone, 1-(4-chlorophenyl)-3-hydroxy- can be compared with other similar compounds such as:
4-Chloropropiophenone: Similar in structure but lacks the hydroxy group.
1-(4-Chlorophenyl)-2-cyclopropyl-1-propanone: Contains a cyclopropyl group instead of a hydroxy group.
4’-Chloropropiophenone: Another name for the same compound, highlighting its structural similarity. The uniqueness of 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy- lies in its specific functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-hydroxypropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,11H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBBFEVBONZHRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448761 | |
| Record name | 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33348-74-2 | |
| Record name | 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphine oxide, bis[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B3051290.png)
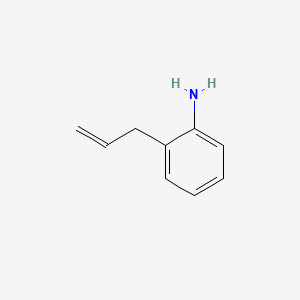


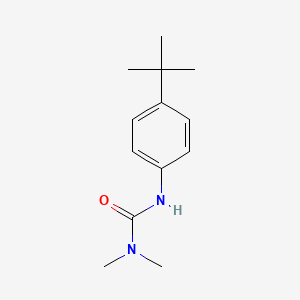
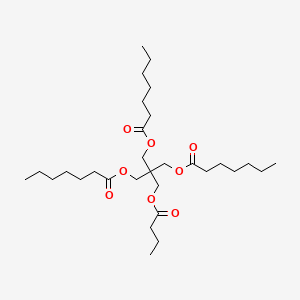




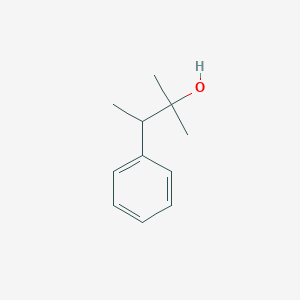
![METHYL 2-[(4-NITROPHENYL)CARBAMOYL]ACETATE](/img/structure/B3051308.png)

